N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes an isoquinoline core and a spirocyclopentane ring system The presence of an acetylamino group and a cyclopentyl moiety further adds to its structural complexity
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring system. The acetylamino group is then added through an acetylation reaction, and the final product is obtained after purification and characterization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
In medicine, N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with other similar compounds, such as N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride and N-(4-{3-[4-(acetylamino)phenyl]-2-quinoxalinyl}phenyl)acetamide . These compounds share structural similarities but differ in their specific functional groups and molecular architecture. The uniqueness of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure and the presence of both an isoquinoline core and a cyclopentyl moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31N3O3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-18(31)28-19-12-14-20(15-13-19)29-25(32)24-22-10-4-5-11-23(22)26(33)30(21-8-2-3-9-21)27(24)16-6-7-17-27/h4-5,10-15,21,24H,2-3,6-9,16-17H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
MWCDKRKPXPAYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.